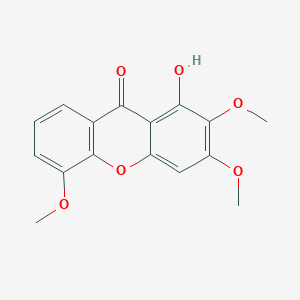

1-Hydroxy-2,3,5-trimethoxyxanthene

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-hydroxy-2,3,5-trimethoxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O6/c1-19-9-6-4-5-8-13(17)12-10(22-15(8)9)7-11(20-2)16(21-3)14(12)18/h4-7,18H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFVKXGZKJBHJMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC3=CC(=C(C(=C3C2=O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80945485 | |

| Record name | 1-Hydroxy-2,3,5-trimethoxy-9H-xanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80945485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22804-49-5 | |

| Record name | 1-Hydroxy-2,3,5-trimethoxyxanthene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022804495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydroxy-2,3,5-trimethoxy-9H-xanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80945485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Isolation and Identification of 1 Hydroxy 2,3,5 Trimethoxyxanthone from Natural Sources

Isolation from Polygala paniculata

Research has led to the successful isolation and characterization of 1-Hydroxy-2,3,5-trimethoxyxanthone from the plant species Polygala paniculata. rsc.orghmdb.camedchemexpress.com

The initial step in isolating the compound from Polygala paniculata involved the preparation of a chloroform (B151607) extract from the plant material. This crude extract was then subjected to fractionation using silica (B1680970) gel column chromatography. Further purification was achieved through extensive thin-layer chromatography (TLC) analysis, which allowed for the separation of the various chemical constituents. rsc.orghmdb.ca

The structural elucidation of 1-Hydroxy-2,3,5-trimethoxyxanthone was accomplished through a combination of spectroscopic methods. rsc.orghmdb.ca While Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy were utilized in the analysis of xanthones from Polygala paniculata, specific data for 1-Hydroxy-2,3,5-trimethoxyxanthone is not fully detailed in the primary literature. rsc.orghmdb.ca The identification of this xanthone (B1684191) as a minor component was confirmed through other methods as described in the subsequent sections. rsc.orghmdb.ca

Electron Ionization Mass Spectrometry (EIMS)

The EIMS data for 1-Hydroxy-2,3,5-trimethoxyxanthone, designated as compound 3 in the research, provided key information about its molecular weight and fragmentation pattern. hmdb.ca

| Property | Value |

| Molecular Ion [M+] (m/z) | 302 |

| Relative Intensity | 92% |

| Key Fragment Ions (m/z) | 287 ([M+ -Me]+), 259 ([M+ -Me-CO]+ and/or [M+ -CO-Me]+), 216, 122 |

| Relative Intensity of Key Fragments | 287 (100%), 259 (64%), 216 (7%), 122 (5%) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The literature reports that the 13C NMR data for 1-Hydroxy-2,3,5-trimethoxyxanthone is identical to that reported by Kinoshita et al. in 1996. hmdb.ca NOE difference spectroscopy was also employed in the broader study of xanthones from Polygala paniculata, although specific correlations for this compound are not provided. rsc.orghmdb.ca

Isolation from Halenia elliptica

The presence of 1-Hydroxy-2,3,5-trimethoxyxanthone has also been confirmed in the medicinal herb Halenia elliptica. hmdb.ca

For the isolation from Halenia elliptica, the air-dried whole plants were extracted with 90% ethanol (B145695). This ethanol extract was then concentrated and partitioned with ethyl acetate (B1210297) (EtOAc). The resulting EtOAc fraction was subjected to column chromatography to isolate and purify the chemical constituents. hmdb.ca The identification of the compounds, including 1-Hydroxy-2,3,5-trimethoxyxanthone, was based on spectral analyses such as Mass Spectrometry (MS), 1H-NMR, and 13C-NMR. hmdb.ca

In the analysis of Polygala paniculata extracts, the identity of 1-Hydroxy-2,3,5-trimethoxyxanthone as a minor component was definitively confirmed using high-resolution gas chromatography-mass spectrometry (HRGC-MS). rsc.orghmdb.ca This was achieved through the co-injection of the plant extract with a certified standard of the compound. rsc.orghmdb.ca This standard was obtained via the methylation of 1,5-dihydroxy-2,3-dimethoxyxanthone using diazomethane. rsc.orghmdb.ca

Iii. Biological Activities and Pharmacological Investigations of 1 Hydroxy 2,3,5 Trimethoxyxanthone

Vasodilatory Effects and Mechanisms

Research has demonstrated that 1-hydroxy-2,3,5-trimethoxyxanthone exhibits significant vasodilatory properties, inducing relaxation in arterial tissues through a combination of mechanisms dependent on and independent of the vascular endothelium. nih.gov In studies using rat coronary artery rings pre-contracted with 5-hydroxytryptamine (5-HT), the compound, also referred to as HM-1, induced a concentration-dependent relaxation with an EC₅₀ value of 1.67 ± 0.27 µM. nih.gov

Endothelium-Dependent Mechanisms (e.g., Nitric Oxide Involvement)

The vasodilatory action of 1-hydroxy-2,3,5-trimethoxyxanthone is significantly mediated by the endothelium. nih.gov The removal of the endothelium from rat coronary artery rings resulted in a 46% reduction in the maximum relaxation effect of the compound, highlighting the crucial role of the endothelial layer. nih.gov

The primary endothelium-derived mediator involved is nitric oxide (NO). nih.govnih.gov The production of NO is catalyzed by endothelial nitric oxide synthase (eNOS), which then diffuses to vascular smooth muscle cells to induce relaxation. mdpi.com The involvement of the NO pathway in the action of 1-hydroxy-2,3,5-trimethoxyxanthone was confirmed by experiments using specific inhibitors. The presence of Nω-nitro-L-arginine methyl ester (L-NAME), an inhibitor of nitric oxide synthase, or 1H- nih.govnih.govresearchgate.netoxadiazolo[4,3-a]quinoxalin-1-one (ODQ), an inhibitor of soluble guanylate cyclase, was found to inhibit the vasorelaxant effect of the xanthone (B1684191). nih.gov This indicates that the compound stimulates the eNOS/NO/cGMP signaling cascade to produce its endothelium-dependent vasodilation. nih.govfrontiersin.org

Endothelium-Independent Mechanisms (e.g., Potassium Channel Modulation, Calcium Influx Inhibition)

In addition to its effects on the endothelium, 1-hydroxy-2,3,5-trimethoxyxanthone also acts directly on vascular smooth muscle cells, demonstrating an endothelium-independent mechanism of action. nih.gov This dual mechanism is a common feature among many natural vasodilator compounds. mdpi.com

The primary endothelium-independent mechanism for this xanthone is the inhibition of calcium influx. nih.gov In experiments conducted on endothelium-denuded coronary artery rings in a calcium-free buffer, 1-hydroxy-2,3,5-trimethoxyxanthone significantly inhibited the vasoconstriction caused by the subsequent addition of CaCl₂. nih.gov This suggests a blockade of L-type voltage-operated calcium channels. nih.govnih.gov Specifically, a 9.93 µM concentration of the compound abolished CaCl₂-induced vasoconstriction by 50% in endothelium-denuded rings and by 87% in rings with intact endothelium. nih.gov

Interestingly, the vasorelaxant effect in endothelium-denuded rings was not affected by various potassium channel blockers, including tetraethylammonium, iberiotoxin, barium chloride, and 4-aminopyridine. nih.gov This indicates that, unlike some other xanthones, its mechanism does not involve the modulation of these specific potassium channels. nih.govnih.gov There is also evidence for a minor role in inhibiting protein kinase C-mediated release of intracellular calcium stores. nih.gov

| Mechanism | Finding |

| Endothelium-Dependent | Relaxation effect was reduced by 46% upon removal of the endothelium. nih.gov |

| Nitric Oxide (NO) Involvement | Vasorelaxant effect was inhibited by the NOS inhibitor L-NAME and the soluble guanylate cyclase inhibitor ODQ. nih.gov |

| Calcium Influx Inhibition | Inhibited CaCl₂-induced vasoconstriction in endothelium-denuded rings by 50%. nih.gov |

| Potassium Channel Modulation | Vasorelaxant effect was unaffected by various potassium channel blockers. nih.gov |

Structure-Activity Relationship (SAR) of Substituent Groups on Vasorelaxation

The specific arrangement of hydroxyl and methoxy (B1213986) groups on the xanthone scaffold plays a critical role in determining the mechanism of vasorelaxation. Comparing 1-hydroxy-2,3,5-trimethoxyxanthone (HM-1) with its metabolite, 1,5-dihydroxy-2,3-dimethoxy-xanthone (HM-5), reveals significant differences in their actions. nih.gov

While the vasodilation from HM-1 is partially endothelium-dependent, the effect of HM-5 is entirely endothelium-independent. nih.govresearchgate.net Furthermore, the mechanism of HM-5 involves the opening of voltage-gated potassium channels (specifically those blocked by 4-aminopyridine), a pathway not utilized by its parent compound, HM-1. nih.gov This highlights that the number and position of methoxy and hydroxyl groups have a significant influence on the pharmacological activity. frontiersin.org For instance, the vasodilation caused by 1,7-dihydroxy-2,3-dimethoxy-xanthone (HM-7) is also endothelium-dependent, similar to HM-1, whereas other related xanthones with more methoxy groups act independently of the endothelium. frontiersin.org

| Compound | Substituent Groups | Endothelium Dependence | Primary Mechanism |

| 1-Hydroxy-2,3,5-trimethoxyxanthone (HM-1) | 1-OH, 2,3,5-OCH₃ | Yes (Partial) | NO pathway, Ca²⁺ influx inhibition nih.govfrontiersin.org |

| 1,5-Dihydroxy-2,3-dimethoxy-xanthone (HM-5) | 1,5-OH, 2,3-OCH₃ | No | K⁺ channel opening, Ca²⁺ influx inhibition nih.govfrontiersin.org |

| 1,7-Dihydroxy-2,3-dimethoxy-xanthone (HM-7) | 1,7-OH, 2,3-OCH₃ | Yes | Not fully detailed frontiersin.org |

Anticancer Potential

Xanthones as a chemical class have attracted interest for their potential anticancer properties, and derivatives are being investigated for cytotoxic effects against various cancer cell lines. nih.gov

Cytotoxic and Antitumor Effects

While extensive research directly on the cytotoxic effects of 1-hydroxy-2,3,5-trimethoxyxanthone is limited in the reviewed literature, studies on closely related flavonoid and xanthone compounds provide context for its potential. For example, flavonoids with similar substitution patterns, such as 5-hydroxy-3',4',7-trimethoxyflavone, have demonstrated antiproliferative and apoptosis-inducing effects in human breast cancer cells (MCF-7). researchgate.net Another compound, 5-hydroxy-3',4',6,7-tetramethoxyflavone, has shown cytotoxic effects in glioblastoma cell lines by inducing cell cycle arrest and reducing cell viability. nih.gov These findings suggest that the structural motif present in 1-hydroxy-2,3,5-trimethoxyxanthone may confer cytotoxic properties, although direct evidence and specific IC₅₀ values against various cell lines are not prominently reported in the available search results.

Potential Molecular Targets in Tumor Cells (e.g., Cyclooxygenases, Kinases, Ribonucleotide Reductase, DNA Polymerases)

The precise molecular targets of 1-hydroxy-2,3,5-trimethoxyxanthone in tumor cells have not been fully elucidated in the provided research. However, based on the mechanisms of related compounds, several potential targets can be inferred. Flavonoids are known to interfere with multiple stages of carcinogenesis by inhibiting cell proliferation and inducing apoptosis. semanticscholar.org

Ribonucleotide reductase (RR) is a critical enzyme for DNA synthesis and a well-established target for cancer chemotherapy. nih.govmdpi.com Inhibitors of RR deplete the pool of deoxynucleoside triphosphates (dNTPs), which in turn inhibits DNA polymerase activity and halts cell replication. nih.gov While there is no direct evidence from the provided search results linking 1-hydroxy-2,3,5-trimethoxyxanthone to the inhibition of ribonucleotide reductase or DNA polymerases, these enzymes remain plausible targets given their central role in cell proliferation and their modulation by other natural compounds. Further investigation is required to determine if this specific xanthone exerts its potential anticancer effects through these or other molecular targets like specific kinases or cyclooxygenases.

Anti-inflammatory Properties

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation is known to contribute to various diseases, including cancer. 1-Hydroxy-2,3,5-trimethoxyxanthone has been noted for its potential anti-inflammatory effects by modulating key inflammatory pathways. biosynth.com

The anti-inflammatory activity of many compounds is attributed to their ability to inhibit the production of pro-inflammatory mediators. Studies on various natural and synthetic compounds have demonstrated significant inhibition of key inflammatory molecules.

For example, research on compounds isolated from Penicillium polonicum showed a significant reduction in the production of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in cellular models. nih.gov Specifically, the compound tyrosol was highly effective, with low IC50 values against IL-1β, IL-6, and TNF-α. nih.gov These compounds were also found to decrease the expression of the inducible nitric oxide synthase (iNOS) gene, which is responsible for the production of nitric oxide (NO), a key inflammatory mediator. nih.gov The underlying mechanism for this inhibition was linked to the regulation of the NF-κB signaling pathway, a central regulator of inflammation. nih.gov

The following table summarizes the inhibitory effects of selected compounds on pro-inflammatory cytokine production:

| Compound | Target Cytokine | IC50 (µM) |

| Tyrosol | IL-1β | 0.91 |

| Tyrosol | IL-6 | 2.67 |

| Tyrosol | TNF-α | 4.60 |

| Compound 1 | IL-1β | 2.81 |

| Compound 3 | IL-1β | 4.38 |

| Compound 2 | IL-1β | 5.54 |

Data sourced from a study on compounds from Penicillium polonicum. nih.gov

Macrophages are key immune cells that play a dual role in inflammation and cancer. They can be activated to produce pro-inflammatory and tumor-killing molecules, or they can be suppressed, contributing to tumor growth. The ability to modulate macrophage function is a significant aspect of anti-inflammatory and anticancer therapies.

Studies on extracts from the larvae of Holotrichia diomphalia have shown that they can induce tumoricidal activity in macrophages and increase the production of TNF-α and nitric oxide (NO). nih.gov This suggests that certain natural products can activate macrophages to exert anti-tumor effects. Conversely, some tumor environments can suppress macrophage activity. nih.gov Research on the AK-5 tumor model demonstrated that the tumor's location could differentially modulate macrophage function, either activating them to produce cytotoxic free radicals or suppressing their activity and cytokine production. nih.gov This highlights the complex interplay between tumors and the immune system and the potential for therapeutic agents to shift this balance towards an anti-tumor response.

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of free radicals and the body's ability to counteract their harmful effects, is implicated in a wide range of diseases. nih.gov Antioxidants are substances that can neutralize these free radicals and mitigate oxidative damage. biosynth.com 1-Hydroxy-2,3,5-trimethoxyxanthone is recognized for its antioxidant properties. biosynth.com

The antioxidant capacity of compounds can be evaluated using various in vitro assays. A common method is the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay. Studies on synthesized hydroxyxanthones have demonstrated their ability to scavenge DPPH free radicals. For instance, a dihydroxyxanthone was found to exhibit strong antioxidant activity, with the position of the hydroxyl groups influencing its efficacy. nih.gov

Exopolysaccharides (EPS) produced by certain bacteria have also shown potent antioxidant activity in a dose-dependent manner across various assays, including DPPH scavenging, total antioxidant activity, H2O2 scavenging, and Ferric Reducing Antioxidant Power (FRAP). nih.gov

The following table provides examples of in vitro antioxidant activity from a study on exopolysaccharides:

| Assay | Substance | Activity (%) at 10 mg/mL |

| DPPH Scavenging | EPSWLD | 73.4 |

| DPPH Scavenging | EPSMLD | 65.6 |

| H2O2 Scavenging | EPSWLD | 88.5 |

| H2O2 Scavenging | EPSMLD | 78.6 |

EPSWLD: Exopolysaccharide from wild type Lactobacillus delbrueckii; EPSMLD: Exopolysaccharide from mutant Lactobacillus delbrueckii. nih.gov

These findings from related compounds and natural products underscore the potential of 1-Hydroxy-2,3,5-trimethoxyxanthone as an antioxidant agent, although further direct in vitro and in vivo studies are needed to fully characterize its efficacy.

Mechanisms of Action

The antioxidant activity of xanthones, including 1-hydroxy-2,3,5-trimethoxyxanthone, is a key aspect of their biological function. The proposed mechanisms by which these compounds exert their antioxidant effects include Formal Hydrogen Transfer (HAT), Sequential Electron and Proton Transfer (SEPT), and Sequential Proton Loss Electron Transfer (SPLET).

Theoretical studies on the antioxidant properties of xanthones suggest that the presence and position of hydroxyl groups on the xanthone scaffold are crucial for their radical scavenging activity. The HAT mechanism involves the direct donation of a hydrogen atom from the hydroxyl group to a free radical, thereby neutralizing it. This process is often considered a primary pathway for the antioxidant action of phenolic compounds. While direct experimental evidence for 1-hydroxy-2,3,5-trimethoxyxanthone is limited, the C-5 position hydroxyl group is thought to be significant in its ability to scavenge free radicals nih.gov.

The SEPT and SPLET mechanisms are other potential pathways. In the SEPT mechanism, an electron is first transferred to the radical, followed by the transfer of a proton. Conversely, the SPLET mechanism involves the initial loss of a proton from the hydroxyl group, followed by an electron transfer. The dominant mechanism can be influenced by factors such as the solvent and the specific structure of the xanthone. For some xanthones, the hydrogen atom transfer from a hydroxyl group has been proposed as a dominant antioxidant mechanism mdpi.com.

Keap1 Inhibitory Activity and Nrf2 Pathway Activation

The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. nih.gov Under normal conditions, Keap1 binds to Nrf2, leading to its degradation. However, in the presence of oxidative stress or certain chemical inducers, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus and activate the expression of a suite of antioxidant and cytoprotective genes. nih.gov

While direct studies on the Keap1 inhibitory activity of 1-hydroxy-2,3,5-trimethoxyxanthone are not extensively documented, the activation of the Nrf2 pathway is a known mechanism for the biological activity of various natural compounds, including other xanthones like astaxanthin. nih.gov The ability of compounds to modulate this pathway is a significant area of interest for the development of treatments for diseases associated with oxidative stress. nih.govnih.gov The general mechanism involves the modification of cysteine residues on Keap1 by electrophilic compounds, which leads to a conformational change in Keap1 and the subsequent release and activation of Nrf2. nih.gov Given the antioxidant properties of 1-hydroxy-2,3,5-trimethoxyxanthone, it is plausible that it may interact with and modulate the Keap1-Nrf2 pathway, though further specific research is required to confirm this.

Other Reported Biological Activities

The potential anti-diabetic activity of 1-hydroxy-2,3,5-trimethoxyxanthone has been inferred from studies on plant extracts containing this compound and from the activities of related xanthones. This compound is found in plants such as Polygala paniculata and Halenia elliptica, which have been traditionally used for various medicinal purposes, including the management of diabetes. medchemexpress.comresearchgate.net Extracts from Andrographis paniculata have also shown promise in this area. nih.govnih.gov

Table 1: α-Glucosidase and α-Amylase Inhibitory Activities of Related Xanthone Compounds (Note: Data for 1-hydroxy-2,3,5-trimethoxyxanthone is not available. The following table includes data for other xanthone derivatives to illustrate the potential activity.)

| Compound/Extract | Target Enzyme | IC50 Value | Source |

| Garcinia schomburgkiana Compound 1 | α-Glucosidase | 21.2 µM | nih.gov |

| Garcinia schomburgkiana Compound 2 | α-Glucosidase | 34.8 µM | nih.gov |

| Chrysophyllum cainito extract | α-Glucosidase | 0.0012 mg/mL | nih.gov |

| Ensete superbum extract | α-Glucosidase | 0.0018 mg/mL | nih.gov |

Xanthones as a class of compounds have demonstrated a broad spectrum of anti-microbial activities. researchgate.net Research into various hydroxylated and substituted xanthones has revealed their potential against a range of pathogens, including bacteria, fungi, and viruses. nih.govnih.gov

Antibacterial and Antifungal Activity: Studies on various xanthone derivatives have reported their minimum inhibitory concentrations (MICs) against several bacterial and fungal strains. For instance, aminated xanthone derivatives have shown efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The anti-microbial potential of xanthones is often attributed to their interaction with microbial cell structures and functions. While specific data for 1-hydroxy-2,3,5-trimethoxyxanthone is scarce, the general activity of the xanthone class is promising.

Table 2: Antimicrobial Activity of Related Xanthone Derivatives (Note: Data for 1-hydroxy-2,3,5-trimethoxyxanthone is not available. The table shows representative MIC values for other xanthones.)

| Compound | Microorganism | MIC (µg/mL) | Source |

| 5-demethyl sinensetin | Salmonella Typhimurium | 312 | up.ac.za |

| Xanthone 16 | Staphylococcus aureus ATCC 25923 | 4 | nih.gov |

| Xanthone 16 | Enterococcus faecalis ATCC 29212 | 4 | nih.gov |

| 1,3-dihydroxyxanthone | Staphylococcus aureus | - (Zone of inhibition: 20 mm) | nih.gov |

| 1,3-dihydroxyxanthone | Escherichia coli | - (Zone of inhibition: 20 mm) | nih.gov |

Antiviral and Antiprotozoal Activity: The investigation of xanthones against viral and protozoal pathogens is an emerging area of research. A study on synthetic hydroxy-xanthones showed significant antiviral activity against the human coronavirus OC43, with a 1,3-dihydroxy-7-methylxanthone derivative being particularly potent. nih.gov Another study reported the antiviral activity of a flavonoid, 5,7,4'-trihydroxy-8-methoxyflavone, against influenza viruses. nih.gov Information regarding the antiprotozoal activity of 1-hydroxy-2,3,5-trimethoxyxanthone is not currently available.

The liver-protective effects of natural compounds are often linked to their antioxidant properties. 1-Hydroxy-2,3,5-trimethoxyxanthone is found in Halenia elliptica, a plant used in traditional medicine to treat liver ailments. nih.govnih.gov Studies on the methanolic extract of Halenia elliptica have demonstrated significant hepatoprotective activity against carbon tetrachloride (CCl4)-induced liver toxicity in rats. nih.gov Treatment with the extract led to a significant decrease in elevated liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). nih.gov

While these findings are for a crude extract, they suggest that the constituent compounds, including 1-hydroxy-2,3,5-trimethoxyxanthone, contribute to this protective effect, likely through their ability to scavenge free radicals and mitigate oxidative stress. nih.gov However, one study noted that C1-hydroxyl-substituted xanthones might have reduced antioxidant activity due to the formation of a stable hydrogen bond with the carbonyl group, which could hinder the donation of a hydrogen ion. nih.gov

The potential neuroprotective effects of xanthones are an area of growing interest, largely due to their antioxidant and anti-inflammatory properties. Oxidative stress is a key pathological factor in a number of neurodegenerative diseases. biosynth.com Compounds that can mitigate oxidative damage are therefore considered potential therapeutic agents.

While direct evidence for the neuroprotective actions of 1-hydroxy-2,3,5-trimethoxyxanthone is limited, research on related compounds offers some insights. General studies suggest that xanthones are being explored for their potential in treating conditions characterized by oxidative stress and inflammation, which includes neurodegenerative diseases. biosynth.com Further research is necessary to specifically evaluate the neuroprotective capacity of 1-hydroxy-2,3,5-trimethoxyxanthone and to elucidate its mechanisms of action in the central nervous system.

Antinociceptive and Antiedematous Properties

While direct and extensive research on the antinociceptive (pain-relieving) and antiedematous (swelling-reducing) properties of 1-Hydroxy-2,3,5-trimethoxyxanthone is not extensively documented, studies on closely related xanthones and extracts from plants of the Polygala genus, from which this compound is isolated, provide significant insights into its potential activities.

Research conducted on the hydroalcoholic extract of Polygala cyparissias has demonstrated notable antinociceptive and antiedematous effects. This extract was found to contain 1,7-dihydroxy-2,3-dimethoxyxanthone, a structurally similar xanthone. In experimental models, this xanthone produced a dose-dependent inhibition of acetic acid-induced abdominal constriction, a common method for evaluating peripherally acting analgesics. nih.gov The hydroalcoholic extract itself showed dose-related inhibition of both the early (neurogenic) and late (inflammatory) phases of formalin-induced licking in animal models. nih.gov Furthermore, the extract effectively reduced edema formation induced by formalin, indicating its potential antiedematous properties. nih.gov

The antinociceptive action of the Polygala cyparissias extract was significant against both inflammatory and neurogenic pain models. nih.gov It was shown to prevent hyperalgesia induced by bradykinin (B550075) and substance P. nih.gov Notably, the analgesic effect of the extract was not reversed by naloxone, suggesting that its mechanism of action is likely independent of the opioid system. nih.gov

These findings from a related xanthone and its source plant genus suggest that 1-Hydroxy-2,3,5-trimethoxyxanthone may possess similar pharmacological properties, warranting further specific investigation into its antinociceptive and antiedematous potential.

| Substance | Assay | Dose | Effect | Source |

| Hydroalcoholic Extract of Polygala cyparissias | Formalin-induced Edema | Not specified | Dose-related inhibition of edema | nih.gov |

| 1,7-dihydroxy-2,3-dimethoxyxanthone | Acetic Acid-induced Writhing | 0.3 to 30 mg/kg (i.p.) | Dose-related inhibition (ID50 = 1.5 mg/kg) | nih.gov |

| Hydroalcoholic Extract of Polygala cyparissias | Formalin-induced Licking (Late Phase) | 11 mg/kg (i.p.) | ID50 | nih.gov |

| Hydroalcoholic Extract of Polygala cyparissias | Formalin-induced Licking (Late Phase) | 101 mg/kg (p.o.) | ID50 | nih.gov |

Immunomodulatory Effects

The immunomodulatory activities of 1-Hydroxy-2,3,5-trimethoxyxanthone are an emerging area of research, with evidence from related compounds suggesting a significant potential to modulate the immune response. Xanthones, as a class, are recognized for their influence on various components of the immune system.

Studies on other xanthones isolated from the Polygala genus have demonstrated significant anti-inflammatory and immunomodulatory effects. For instance, research on chemical constituents from the roots of Polygala tenuifolia revealed that certain compounds could inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. mdpi.com This inhibition is critical as both NO and PGE2 are key mediators of inflammation. The study also showed that these compounds could downregulate the protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the production of NO and prostaglandins, respectively. mdpi.com

Furthermore, the investigation into Polygala tenuifolia constituents demonstrated a dose-dependent reduction in the mRNA expression levels of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). mdpi.com In a separate study, bioactive compounds from P. tenuifolia showed potent inhibitory effects on the production of pro-inflammatory cytokines IL-12 p40, IL-6, and TNF-α in bone marrow-derived dendritic cells. mdpi.com Additionally, research on prenylated xanthones from Garcinia staudtii has also reported potent immunomodulatory activities, including effects on phagocyte chemiluminescence, neutrophil chemotaxis, and T-cell proliferation. nih.gov

Although these studies were not conducted specifically on 1-Hydroxy-2,3,5-trimethoxyxanthone, the consistent and potent immunomodulatory and anti-inflammatory activities observed in structurally related xanthones from the same botanical family strongly suggest that this compound is a promising candidate for further immunopharmacological research.

| Substance/Extract | Cell Line | Effect | Details | Source |

| 3-O-(3,4,5-trimethoxy-cinnamoyl),6′-O-(p-methoxybenzoyl) sucrose (B13894) ester (from P. tenuifolia) | RAW 264.7 Macrophages | Inhibition of NO and PGE2 production | Significant inhibitory effects | mdpi.com |

| 3-O-(3,4,5-trimethoxy-cinnamoyl),6′-O-(p-methoxybenzoyl) sucrose ester (from P. tenuifolia) | RAW 264.7 Macrophages | Downregulation of iNOS and COX-2 | Potent downregulation of protein expression | mdpi.com |

| 3-O-(3,4,5-trimethoxy-cinnamoyl),6′-O-(p-methoxybenzoyl) sucrose ester (from P. tenuifolia) | RAW 264.7 Macrophages | Downregulation of pro-inflammatory cytokines | Dose-dependently diminished mRNA expression of TNF-α, IL-1β, and IL-6 | mdpi.com |

| Phenolic and triterpenoid (B12794562) saponins (B1172615) (from P. tenuifolia) | Bone Marrow-Derived Dendritic Cells | Inhibition of pro-inflammatory cytokines | Potent inhibition of IL-12 p40, IL-6, and TNF-α production | mdpi.com |

| Prenylated xanthones (from Garcinia staudtii) | Human phagocytes, neutrophils, T-cells | Immunomodulation | Potent activities on chemiluminescence, chemotaxis, and proliferation | nih.gov |

Iv. Structure Activity Relationships Sar and Computational Studies

Influence of Substituent Groups on Biological Activity

The arrangement of hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups on the dibenzo-γ-pyrone core is a critical determinant of the biological profile of simple oxygenated xanthones. nih.gov These functional groups influence the molecule's stability, antioxidant capacity, and ability to bind to specific enzymes and receptors. nih.gov

Hydroxyl and methoxy groups significantly modulate the biological activities of phenolic compounds like xanthones. studiauniversitatis.ro The antioxidant properties, for instance, are closely related to the number and position of phenolic hydroxyl groups. unsoed.ac.id These groups can donate a hydrogen atom to neutralize free radicals, a key mechanism for antioxidant activity. studiauniversitatis.ro Generally, an increase in the number of hydroxyl groups correlates with higher antioxidant activity. mdpi.com

The specific location of substituents on the xanthone (B1684191) ring system has a profound impact on biological function. This is demonstrated in studies comparing the vasodilatory effects of 1-Hydroxy-2,3,5-trimethoxyxanthone with other structurally similar xanthones isolated from Halenia elliptica. mdpi.com

Furthermore, studies on other xanthone scaffolds highlight the importance of substitution positions for different activities. For instance, in the context of acetylcholinesterase (AChE) inhibition, derivatization of the hydroxyl group at the C-3 position of a 1,3-dihydroxyxanthone scaffold significantly improved inhibitory activity, whereas the hydroxyl group at C-1 was found to be less favorable for this specific activity. nih.gov This underscores that the contribution of a substituent is highly dependent on its position and the biological target .

| Compound | Substitutions | EC₅₀ (µM) | Endothelium Dependence |

|---|---|---|---|

| 1-Hydroxy-2,3,5-trimethoxyxanthone (HM-1) | 1-OH; 2,3,5-OCH₃ | 1.4 ± 0.1 | Dependent |

| 1-Hydroxy-2,3,4,7-tetramethoxy-xanthone (HM-2) | 1-OH; 2,3,4,7-OCH₃ | 6.6 ± 1.4 | Independent |

| 1-Hydroxy-2,3,4,5-tetramethoxy-xanthone (HM-3) | 1-OH; 2,3,4,5-OCH₃ | - | Independent |

| 1,5-Dihydroxy-2,3-dimethoxy-xanthone (HM-5) | 1,5-OH; 2,3-OCH₃ | - | Independent |

| 1,7-Dihydroxy-2,3-dimethoxy-xanthone (HM-7) | 1,7-OH; 2,3-OCH₃ | - | Dependent |

Molecular Docking and Molecular Dynamics Simulations

Computational techniques are pivotal in rationalizing the observed biological activities of compounds like 1-Hydroxy-2,3,5-trimethoxyxanthone. Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, while molecular dynamics simulations provide insights into the stability and conformational changes of the ligand-protein complex over time.

Molecular docking studies have been successfully applied to predict and confirm the interactions of 1-Hydroxy-2,3,5-trimethoxyxanthone with specific molecular targets. A key study investigated its inhibitory effects on several human cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. nih.gov The compound showed moderate inhibitory effects on CYP1A2 and CYP2C9, with minimal inhibition of CYP3A4. nih.gov The predicted binding affinities from docking studies corroborated these experimental findings. nih.gov

The binding energy, often expressed in kcal/mol, is a metric used in docking to estimate the binding affinity; a lower binding energy generally indicates a more stable and favorable interaction. For other, related hydroxyxanthone derivatives, docking studies against targets like protein tyrosine kinase have also been used to predict binding, with calculated interaction energies helping to rank potential inhibitors. pandawainstitute.com

| CYP Isoform | IC₅₀ (µM) | Ki (µM) | Inhibition Type |

|---|---|---|---|

| CYP1A2 | 1.06 | 5.12 | Mixed |

| CYP2C9 | 3.89 | 2.00 | Mixed |

| CYP3A4 | >10 (IC₂₀ = 11.94) | 95.03 | Competitive |

| CYP2D6 | No inhibition | - | - |

| CYP2E1 | No inhibition | - | - |

Beyond predicting affinity, computational simulations elucidate the specific molecular interactions that stabilize the ligand in the protein's active site. For 1-Hydroxy-2,3,5-trimethoxyxanthone, molecular docking confirmed its different modes of inhibition for various CYP isoforms. nih.gov The study revealed that it acts as a competitive inhibitor for CYP3A4-mediated testosterone metabolism, meaning it likely binds to the same active site as the substrate. nih.gov In contrast, it displayed a mixed-type inhibition for CYP1A2 and CYP2C9, suggesting it can bind to both the free enzyme and the enzyme-substrate complex, likely at a site that overlaps with or is allosterically connected to the active site. nih.gov

Docking studies on other xanthone derivatives have identified key interactions, such as hydrogen bonds and π-π stacking, between the xanthone core and amino acid residues in the target's active site. For example, in a study of AChE inhibitors, a substituted xanthone was shown to bind favorably to the active site via π–π stacking and hydrogen bonding from the xanthone ring, with additional interactions from its substituent groups. nih.gov These detailed interaction maps are crucial for understanding the binding mechanism and for guiding the design of more potent and selective inhibitors.

While direct experimental or computational data for 1-Hydroxy-2,3,5-trimethoxyxanthone against all potential targets is not always available, studies on related xanthones provide strong rationale for investigating these interactions.

Aldose Reductase (AR): This enzyme is a target for managing diabetic complications. While 1-Hydroxy-2,3,5-trimethoxyxanthone has not been explicitly tested, other xanthones, such as 1,3,5,8-tetrahydroxyxanthone, have shown potent dual inhibition of α-glucosidase and aldose reductase. amegroups.cn This suggests the xanthone scaffold is a promising template for developing AR inhibitors.

Prostaglandin-endoperoxide synthase 2 (PTGS2 or COX-2): As a key enzyme in inflammation, COX-2 is a major drug target. nih.govmdpi.com Molecular simulation studies have been conducted to screen hydroxyxanthone derivatives as selective COX-2 inhibitors. amegroups.cn For instance, 1,3,6,7-tetrahydroxyxanthone was found to bind well to both COX-1 and COX-2, while another derivative showed selectivity for COX-2 by forming a strong hydrogen bond with Ser516 in the active site. amegroups.cn This indicates that xanthones, potentially including 1-Hydroxy-2,3,5-trimethoxyxanthone, could be developed as COX-2 inhibitors.

Estrogen Receptor 1 (ESR1): While direct studies on xanthones are scarce, structurally related flavonoids have been investigated as ESR1 modulators through computational methods, suggesting a potential avenue for research. researchgate.net

Kinases: Various protein kinases are critical targets in cancer therapy. Molecular docking studies have shown that hydroxyxanthone derivatives can bind to the active sites of kinases such as protein tyrosine kinase and epidermal growth factor receptor (EGFR). pandawainstitute.comresearchgate.net These studies suggest that the xanthone structure could serve as a scaffold for kinase inhibitors.

Acetylcholinesterase (AChE): This enzyme is a target for Alzheimer's disease therapy. nih.govnih.gov Studies on 1,3-dihydroxyxanthone derivatives have demonstrated their potential as AChE inhibitors. nih.gov Molecular docking revealed that these compounds can bind to both the catalytic active site and the peripheral anionic site of the enzyme, highlighting the potential of the xanthone core for designing novel AChE inhibitors. nih.gov

Density Functional Theory (DFT) in Xanthone Research

Density Functional Theory (DFT) has emerged as a powerful computational tool in the study of xanthone derivatives, providing significant insights into their electronic structure and reactivity. researchgate.netgrowingscience.com This quantum mechanical modeling method is employed to investigate the relationship between a molecule's structure and its physicochemical properties without the need for empirical data. nih.govidosi.org DFT calculations are instrumental in determining structural parameters, total energy, and electronic properties of xanthones. researchgate.net By analyzing parameters such as the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP), researchers can predict the chemical behavior and reactive sites of molecules like 1-Hydroxy-2,3,5-trimethoxyxanthone. isca.meresearchgate.net These theoretical calculations help to rationalize experimental findings and guide the design of new xanthone derivatives with enhanced biological activities. researchgate.netisca.me

DFT calculations are frequently used to determine key electronic properties of xanthone molecules, which are crucial for understanding their stability and reactivity. mdpi.com The primary properties investigated include the energies of the HOMO and LUMO. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these two energies is known as the molecular energy gap (Egap), a critical indicator of molecular stability and reactivity. mdpi.comnih.gov

A smaller energy gap generally signifies that a molecule is more reactive, as it requires less energy to be excited. isca.menih.gov Conversely, a large energy gap is characteristic of a highly stable and less reactive molecule. nih.govnih.gov For instance, computational studies on various xanthone derivatives have calculated these energy gaps to predict their relative reactivity. researchgate.net

Table 1: Examples of DFT-Calculated Electronic Properties for Xanthone Derivatives

| Xanthone Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Molecular Energy Gap (Egap) (eV) | Source |

|---|---|---|---|---|

| 8-hydroxymangostingon | - | - | 0.14204 | researchgate.net |

| Tovophyllin A | - | - | 0.14355 | researchgate.net |

| 8-hydroxycudracxanthone G | - | - | 0.15299 | researchgate.net |

| Smeathxanthone A | -0.00992 | -0.00407 | 0.0058 | isca.me |

Note: The values presented are from different studies using varied DFT methods and basis sets, and are for illustrative purposes to show the application of the theory.

The electronic properties of xanthones calculated via DFT methods show a strong correlation with their antioxidant potency. researchgate.net The mechanism of antioxidant action often involves the donation of a hydrogen atom (HAT) or an electron (Single Electron Transfer - SET) to neutralize free radicals. researchgate.netresearchgate.net DFT helps elucidate these mechanisms by calculating relevant parameters.

The HOMO energy is particularly important in this context. A higher HOMO energy value indicates that a molecule can more easily donate an electron, suggesting a greater potential for scavenging free radicals via the SET mechanism. mdpi.com Therefore, xanthones with higher HOMO energies are often predicted to be more potent antioxidants.

Furthermore, the molecular energy gap (Egap) is a key determinant of antioxidant capacity. A smaller Egap implies that the molecule can be easily excited, making it more chemically reactive and thus a better free radical scavenger. researchgate.netmdpi.com Studies have demonstrated this relationship, showing that xanthone derivatives with lower energy gaps exhibit stronger antioxidant activities. researchgate.net Other calculated parameters, such as ionization potential (IP), which represents the energy required to remove an electron, are also crucial. A lower IP value suggests a greater ease of electron donation, correlating with enhanced antioxidant activity through the SET pathway. mdpi.com Theoretical studies on various natural xanthones have used these DFT-derived descriptors to successfully predict and rank their antioxidant capabilities. researchgate.netfao.org

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov In xanthone research, QSAR models are developed to predict the activity of new derivatives and to understand the specific structural features that are essential for their pharmacological effects. nih.govjmolekul.com

The development of a QSAR model involves calculating a set of molecular descriptors for a series of xanthone compounds with known activities. jmolekul.comnih.gov These descriptors quantify various aspects of the molecule's physicochemical properties, such as electronic (e.g., atomic charges, dipole moment, HOMO/LUMO energies), steric (e.g., volume, surface area), and hydrophobic (e.g., logP) characteristics. nih.govjmolekul.com Statistical methods, such as Multiple Linear Regression (MLR), are then used to build an equation that relates a combination of these descriptors to the observed biological activity (e.g., IC50 values). nih.govnih.gov

QSAR studies on xanthone derivatives have successfully identified key descriptors that influence their cytotoxic and anti-tuberculosis activities. nih.govnih.govnih.gov For instance, a study on the anticancer activity of novel xanthones found that the net atomic charges at specific carbon positions (qC1, qC2, qC3), the dipole moment, and the partition coefficient (logP) were the most significant contributing descriptors. nih.govresearchgate.netnih.gov The resulting QSAR equation can then be used to predict the activity of newly designed compounds, thereby streamlining the drug discovery process and reducing costs. nih.govnih.gov

Table 2: Example of a QSAR Model for Cytotoxic Activity of Xanthone Derivatives

| QSAR Model Equation | Statistical Parameters |

|---|---|

| log 1/IC50 = -8.124 qC1 - 35.088 qC2 - 6.008 qC3 + 1.831 µ + 0.540 logP - 9.115 | n = 10 |

| r = 0.976 | |

| Q² = 0.651 | |

| F = 15.920 | |

| SPRESS = 0.390 |

Source: Adapted from research on novel xanthone derivatives. nih.govnih.gov n = number of compounds; r = correlation coefficient; Q² = cross-validated correlation coefficient; F = Fischer statistic; SPRESS = standard deviation of predictive residual sum of squares.

Vi. Therapeutic Potential and Future Research Directions

Prospects as a Lead Compound for Drug Development

1-Hydroxy-2,3,5-trimethoxyxanthone, a natural product isolated from plants such as Polygala paniculata, is a member of the xanthone (B1684191) class of heterocyclic compounds. nih.govmedchemexpress.com Xanthones are widely recognized for their potential in drug discovery, with research highlighting their promise as anticancer agents. nih.gov The core xanthone structure serves as a valuable scaffold for the development of new therapeutic agents. mdpi.com The process of identifying and optimizing lead compounds like 1-Hydroxy-2,3,5-trimethoxyxanthone is a critical step in the drug development pipeline. This involves evaluating its biological activity and then potentially modifying its structure to enhance its therapeutic properties. nih.gov

The development of new drugs is often guided by the identification of lead compounds, which are molecules that show promising biological activity against a specific target. nih.gov For xanthones, their diverse biological activities make them attractive candidates for further investigation. mdpi.com The substitution patterns on the xanthone core, such as the hydroxy and methoxy (B1213986) groups present in 1-Hydroxy-2,3,5-trimethoxyxanthone, play a significant role in their biological effects. mdpi.comresearchgate.net Research into the structure-activity relationships of various xanthone derivatives helps to identify the key chemical features responsible for their therapeutic potential, paving the way for the design of more potent and selective drug candidates. researchgate.net

Strategies for Enhancing Bioavailability and Efficacy (excluding dosage/administration)

A significant hurdle in the development of many natural products, including xanthones, for therapeutic use is their often low bioavailability and solubility. nih.gov Enhancing these properties is crucial for ensuring that a sufficient amount of the compound reaches its target in the body to exert a therapeutic effect. Several strategies are being explored to overcome these challenges.

One major approach involves the use of advanced drug delivery systems. nih.gov Nanotechnology, for instance, offers a promising way to improve the delivery of natural products by encapsulating them in nanoparticles. nih.gov This can protect the compound from degradation, improve its solubility, and facilitate its absorption. Other formulation strategies may include the use of liposomes or other lipid-based carriers. researchgate.netwalshmedicalmedia.com

Another strategy focuses on chemical modifications of the lead compound to improve its physicochemical properties. This can involve creating derivatives with enhanced solubility or permeability. nih.gov Additionally, the use of natural bioenhancers, which are compounds that can improve the absorption and bioavailability of other substances, is another area of investigation. researchgate.net These bioenhancers may work by inhibiting metabolic enzymes or efflux pumps that can reduce drug absorption. researchgate.netnih.gov

Interactive Table: Strategies to Enhance Bioavailability

| Strategy | Description | Potential Advantages |

| Nanoparticle Encapsulation | Enclosing the compound within a nanoparticle carrier. | Improved solubility, protection from degradation, targeted delivery. nih.gov |

| Lipid-Based Formulations | Incorporating the compound into liposomes or other lipid carriers. | Enhanced absorption of lipophilic compounds. researchgate.net |

| Chemical Modification | Creating derivatives with improved physicochemical properties. | Increased solubility and permeability. nih.gov |

| Use of Bioenhancers | Co-administration with compounds that increase absorption. | Inhibition of metabolic enzymes and efflux pumps. researchgate.net |

Advanced In Vitro and In Vivo Investigation Protocols

The evaluation of a potential drug candidate like 1-Hydroxy-2,3,5-trimethoxyxanthone involves a series of rigorous testing protocols, both in the laboratory (in vitro) and in living organisms (in vivo).

In vitro studies are essential for initial screening and for understanding the compound's mechanism of action at a cellular level. These studies often utilize cancer cell lines to assess the compound's cytotoxic and anti-proliferative effects. nih.gov Assays such as the MTT assay are commonly used to determine the concentration of the compound required to inhibit cell growth by 50% (IC50). nih.govnih.gov Other in vitro assays can investigate the compound's effects on cell migration, invasion, and adhesion, which are crucial aspects of cancer metastasis. nih.gov

Following promising in vitro results, in vivo studies are conducted in animal models to evaluate the compound's efficacy and to understand its behavior in a whole organism. These studies are critical for determining how the compound is absorbed, distributed, metabolized, and excreted (ADME). The choice of animal model is crucial and depends on the specific therapeutic area being investigated.

Exploration of Novel Molecular Targets

Identifying the specific molecular targets of a compound is fundamental to understanding its mechanism of action and for developing more targeted therapies. For xanthones, a variety of molecular targets have been identified, particularly in the context of cancer.

Research has shown that some xanthone derivatives can inhibit receptor tyrosine kinases like EGFR and VEGFR2, which are important targets in cancer therapy. researchgate.net The inhibition of these receptors can disrupt signaling pathways that are crucial for cancer cell growth and angiogenesis. Other potential targets include proteins involved in cell cycle regulation and apoptosis.

Molecular docking studies are a powerful computational tool used to predict the binding of a compound to a specific protein target. nih.govnih.gov This can provide insights into the potential mechanism of action and guide the design of more potent inhibitors. For example, docking studies have been used to investigate the interaction of xanthone derivatives with targets like Raf-1 and c-Jun N-kinase, which are involved in drug resistance. nih.govnih.gov

Combination Therapies and Synergistic Effects

To enhance therapeutic efficacy and overcome drug resistance, compounds are often investigated in combination with existing drugs. nih.govnih.gov A synergistic effect occurs when the combined effect of two drugs is greater than the sum of their individual effects. mdpi.com

Studies have explored the synergistic effects of xanthone derivatives with conventional chemotherapy drugs like doxorubicin (B1662922). nih.govnih.gov The combination of a xanthone with doxorubicin has shown promising results in lymphoma cell lines, suggesting that the xanthone may help to overcome doxorubicin resistance. nih.govnih.gov The mechanism behind this synergy can involve the xanthone inhibiting pathways that contribute to drug resistance. nih.govnih.gov The evaluation of such combinations often involves calculating a combination index (CI), where a value less than one indicates synergism. researchgate.net

Interactive Table: Examples of Synergistic Combinations with Xanthones

| Xanthone Derivative | Combination Agent | Cell Line | Observed Effect | Reference |

| 1,3,6-trihydroxy-4,5,7-trichloroxanthone | Doxorubicin | Raji (lymphoma) | Strong synergistic inhibition of cell growth. | nih.govnih.gov |

Q & A

Basic Research Questions

Q. How is 1-hydroxy-2,3,5-trimethoxyxanthone structurally identified and validated in plant extracts?

- Methodological Answer : Structural confirmation typically involves high-resolution gas chromatography-mass spectrometry (HRGC-MS) and co-injection with certified standards. For example, xanthone 3 in Polygala paniculata was confirmed by comparing its HRGC-MS profile to a standard synthesized via methylation of precursor compounds (e.g., using diazomethane) . Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy further elucidate substitution patterns, as demonstrated in studies isolating the compound from Halenia elliptica .

Q. What are the primary natural sources of 1-hydroxy-2,3,5-trimethoxyxanthone?

- Methodological Answer : The compound is predominantly isolated from Gentianaceae family plants, including Halenia corniculata (Tibetan medicinal herb) and Polygala paniculata . Extraction involves apolar solvent systems (e.g., dichloromethane or ethyl acetate) followed by chromatographic purification (e.g., silica gel column chromatography or preparative TLC) .

Q. What solvents and formulations are recommended for in vitro handling of this xanthone?

- Methodological Answer : Solubility data indicate compatibility with DMSO, ethanol, and PEG300/Tween 80 mixtures. For in vivo studies, a common formulation involves dissolving the compound in 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% ddH₂O to achieve stable working concentrations (e.g., 2 mg/mL). Pre-solubilization in DMSO (40 mg/mL stock) is advised for hydrophobic challenges .

Advanced Research Questions

Q. How can researchers optimize experimental designs to assess the compound’s inhibition of vascular smooth muscle cell (VSMC) proliferation?

- Methodological Answer : Use primary VSMC cultures treated with platelet-derived growth factor (PDGF) to model hyperproliferation. Dose-response assays (e.g., 1–50 μM) combined with MTT or BrdU incorporation can quantify anti-proliferative effects. Include controls for endothelial-dependent mechanisms (e.g., nitric oxide synthase inhibitors) to differentiate pathways, as suggested by studies on xanthone-mediated vasodilation .

Q. What computational strategies identify potential biological targets of 1-hydroxy-2,3,5-trimethoxyxanthone in complex diseases like myocardial ischemia-reperfusion injury (MIRI)?

- Methodological Answer : Network pharmacology approaches integrate SwissTargetPrediction and molecular docking (e.g., Schrödinger Suite) to prioritize targets. For MIRI, key targets include PTGS2 (COX-2), EGFR, and HSP90AA1. Validate binding affinities via molecular dynamics (MD) simulations, where Vina scores <−7 kcal/mol indicate strong interactions. Cross-reference with transcriptomic data from disease models to confirm relevance .

Q. How do researchers resolve contradictions in solubility data across experimental systems?

- Methodological Answer : Solubility discrepancies (e.g., ethanol vs. PEG-based formulations) arise from matrix effects. Use differential scanning calorimetry (DSC) to assess crystallinity and dynamic light scattering (DLS) to monitor aggregation. For in vivo studies, validate bioavailability via pharmacokinetic profiling (e.g., plasma concentration-time curves) .

Q. What in vitro assays are most robust for evaluating the compound’s anti-inflammatory and antioxidant activities?

- Methodological Answer :

- Anti-inflammatory : Measure NF-κB inhibition in LPS-stimulated macrophages using luciferase reporter assays or ELISA for cytokines (e.g., TNF-α, IL-6) .

- Antioxidant : Use DPPH/ABTS radical scavenging assays or intracellular ROS detection (e.g., DCFH-DA fluorescence) in oxidative stress models (e.g., H₂O₂-treated endothelial cells) .

Q. How can metabolic stability and degradation pathways be characterized for preclinical development?

- Methodological Answer : Incubate the compound with rat liver microsomes and analyze metabolites via LC-MSⁿ-IT-TOF. Key phase I metabolites (e.g., demethylated or hydroxylated derivatives) can be identified by fragmentation patterns. Compare with in silico predictions (e.g., CYP450 isoform substrate profiling) to prioritize metabolic liabilities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。